2-Bromo-4-((trifluoromethyl)thio)benzo[d]oxazole
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Overview
Description
2-Bromo-4-((trifluoromethyl)thio)benzo[d]oxazole is a heterocyclic compound that contains both bromine and trifluoromethylthio groups attached to a benzo[d]oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminophenol with carbon disulfide and potassium hydroxide to form benzo[d]oxazole-2-thiol, which is then brominated to introduce the bromine atom . The trifluoromethylthio group can be introduced using trifluoromethanesulfanylamide under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-((trifluoromethyl)thio)benzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation or reduction reactions depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[d]oxazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-4-((trifluoromethyl)thio)benzo[d]oxazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents due to its unique chemical properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Bromo-4-((trifluoromethyl)thio)benzo[d]oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(methylthio)benzo[d]oxazole: Similar structure but with a methylthio group instead of a trifluoromethylthio group.
2-Bromo-4-(trifluoromethyl)benzo[d]oxazole: Similar structure but with a trifluoromethyl group instead of a trifluoromethylthio group.
Uniqueness
2-Bromo-4-((trifluoromethyl)thio)benzo[d]oxazole is unique due to the presence of both bromine and trifluoromethylthio groups, which impart distinct chemical properties such as increased lipophilicity and potential for halogen bonding interactions. These properties make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H3BrF3NOS |
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Molecular Weight |
298.08 g/mol |
IUPAC Name |
2-bromo-4-(trifluoromethylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H3BrF3NOS/c9-7-13-6-4(14-7)2-1-3-5(6)15-8(10,11)12/h1-3H |
InChI Key |
YGCMBQWHZZRTSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SC(F)(F)F)N=C(O2)Br |
Origin of Product |
United States |
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